[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride
Description
The compound [5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea; hydrochloride is a structurally complex molecule featuring:
- A urea core (N–(C=O)–N) linked to a chlorophenyl group.
- A piperazine ring substituted with a 4-fluorophenylmethyl group and a methyl group.
- An ethoxy linker with a ketone oxygen bridging the phenyl and piperazine moieties.
Properties
IUPAC Name |
[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCNQBAWUHKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate 1: 5-Chloro-2-(2-Chloroethoxy)Phenol
Reaction Conditions :
- Starting Material : 5-Chloro-2-nitrophenol reacts with 2-(2-chloroethoxy)ethanol in the presence of a base (e.g., K₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 80–100°C for 12–24 hours.
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing nitro group.
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | ≥95% |
Synthesis of Intermediate 2: (2R)-4-[(4-Fluorophenyl)Methyl]-2-Methylpiperazine
Reaction Conditions :
- Starting Material : (R)-2-Methylpiperazine reacts with 4-fluorobenzyl chloride.
- Catalyst : Triethylamine (TEA) or DIEA.
- Solvent : Dichloromethane (DCM) at 0–5°C.
Mechanism : Alkylation of the secondary amine in piperazine.
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Optical Purity | ≥99% ee |
Coupling of Intermediates 1 and 2
Reaction Conditions :
- Intermediate 1 undergoes hydrolysis to form 5-chloro-2-(2-hydroxyethoxy)phenol, which is then activated with thionyl chloride (SOCl₂) to generate the corresponding chloroethyl intermediate.
- Reaction with Intermediate 2 in tetrahydrofuran (THF) at 50°C for 6 hours.
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Key Byproduct | <5% unreacted phenol |
Urea Formation
Reaction Conditions :
- The amine group of the coupled product reacts with phosgene (COCl₂) or a safer alternative (e.g., triphosgene) in toluene.
- Temperature: 0–5°C to minimize side reactions.
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (NMR) | ≥98% |
Hydrochloride Salt Formation
Procedure :
- The free base is dissolved in ethanol and treated with hydrochloric acid (HCl) gas or concentrated HCl.
- Precipitation occurs upon cooling to 4°C, followed by filtration and drying under vacuum.
| Parameter | Value |
|---|---|
| Final Purity (HPLC) | ≥99% |
| Solubility (DMSO) | 150 mg/mL |
Industrial-Scale Production
Industrial synthesis optimizes the above steps for cost and efficiency:
- Continuous Flow Chemistry : Reduces reaction times and improves yield in the coupling step.
- Quality Control : In-process checks via HPLC and mass spectrometry ensure intermediate purity. Batch records typically report:
| Parameter | Specification |
|---|---|
| Residual Solvents | <500 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm |
Challenges and Solutions
- Stereochemical Control : The (R)-configuration of the piperazine methyl group is critical for CCR1 antagonism. Asymmetric synthesis or chiral resolution ensures enantiopurity.
- Urea Stability : Moisture-sensitive intermediates require anhydrous conditions during phosgene reactions.
Analytical Characterization
Key Data for BX471 Hydrochloride :
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (d, 1H), 6.95 (m, 4H), 4.55 (s, 2H), 3.85 (m, 4H) |
| HPLC Retention Time | 8.2 min (C18 column, acetonitrile/water) |
| Melting Point | 214–216°C (decomposition) |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Pharmacological Applications
- Antagonism of Chemokine Receptors :
- Neuroprotective Effects :
- Antidepressant Activity :
Synthesis and Characterization
The synthesis of 5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and ESI-MS (Electrospray Ionization Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: CCR1 Antagonist Development
In a study focused on the development of CCR1 antagonists, researchers synthesized 5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride and evaluated its efficacy in blocking CCR1-mediated signaling pathways. The results demonstrated significant inhibition of chemokine-induced cell migration, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of this compound in rodent models of hypoxic-ischemic injury. Administration resulted in reduced neuronal death and improved functional outcomes, providing insights into its mechanism as a potential treatment for conditions like stroke or traumatic brain injury .
Mechanism of Action
The mechanism of action of [5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: The presence of the piperazine ring and phenyl groups allows the compound to interact with various enzymes or receptors, potentially inhibiting their activity.
Modulating signaling pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression, protein activity, and cellular behavior.
Inducing cellular stress: The compound may induce oxidative or other forms of cellular stress, leading to cell death or other biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be drawn to analogs based on functional groups and heterocyclic systems.
Urea-Based Compounds (Pesticides)
lists urea derivatives used as pesticides, such as cyclosulfamuron and teflubenzuron , which share the urea pharmacophore. The target compound’s urea group may confer similar herbicidal or insecticidal activity, though substituents influence specificity.
Piperazine-Containing Pharmaceuticals
describes piperazine derivatives like 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, used in pharmaceuticals (e.g., cetirizine). Piperazine rings enhance solubility and receptor interactions in drugs.
The fluorophenylmethyl substitution on the piperazine ring in the target compound could modulate CNS penetration or metabolic stability compared to cetirizine analogs .
Research Limitations and Gaps
- No direct data on the target compound’s bioactivity, toxicity, or synthesis exists in the provided evidence.
- Comparisons are structural inferences based on urea/piperazine analogs from pesticides () and pharmaceuticals ().
Biological Activity
The compound 5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea; hydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea
- Molecular Formula : C19H23ClF N3O3
- Molecular Weight : 393.85 g/mol
Structural Features
The compound features:
- A chlorine atom at the 5-position, which may influence its reactivity and interaction with biological targets.
- A fluorophenyl group , which is often associated with enhanced metabolic stability and bioactivity.
- A piperazine moiety , known for its role in various pharmacological agents.
Anticancer Activity
Recent studies have shown that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, the presence of the piperazine ring is linked to enhanced cytotoxicity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Urease Inhibition
A notable area of research involves the inhibition of urease, an enzyme linked to various diseases, including kidney stones and certain infections. Compounds structurally related to this urea derivative have shown promising urease inhibitory activity.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Reference Drug | 21.25 | Standard |
| Compound X | 18.75 | Moderate |
| Compound Y | 16.13 | High |
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The urea moiety can mimic substrates or transition states in enzyme-catalyzed reactions, effectively inhibiting target enzymes such as urease.
- Cell Cycle Arrest : Studies indicate that the compound may interfere with cell cycle progression, particularly in cancer cells.
- Induction of Apoptosis : The ability to induce programmed cell death is a critical factor in its anticancer activity.
Study on Anticancer Effects
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Urease Inhibition Research
Another study focused on the urease inhibitory activity of structurally similar compounds, revealing that modifications to the phenyl ring significantly enhanced inhibitory potency. The study concluded that specific substitutions could lead to more effective urease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
